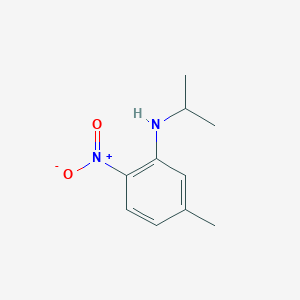
5-methyl-2-nitro-N-(propan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-nitro-N-(propan-2-yl)aniline is an organic compound belonging to the class of nitroanilines It is characterized by the presence of an isopropyl group, a methyl group, and a nitro group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-nitro-N-(propan-2-yl)aniline typically involves nitration and reduction reactions. One common method is the nitration of 5-methyl-2-nitroaniline, followed by the introduction of the isopropyl group through alkylation. The nitration process involves treating the aniline derivative with a nitrating agent such as nitric acid in the presence of sulfuric acid. The alkylation step can be achieved using isopropyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and advanced purification techniques are often employed to ensure the purity and quality of the compound .
化学反应分析
Types of Reactions
5-methyl-2-nitro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of N-Isopropyl-5-methyl-2-aminobenzene.
Reduction: Formation of N-Isopropyl-5-methyl-2-aminobenzene.
Substitution: Formation of various substituted anilines depending on the reagents used.
科学研究应用
Scientific Research Applications
1. Chemistry: Synthesis Building Block
5-Methyl-2-nitro-N-(propan-2-yl)aniline serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution Reactions: The nitro group can be reduced to an amine, allowing for further functionalization.
- Cross-Coupling Reactions: It can participate in palladium-catalyzed reactions to form carbon-carbon bonds, facilitating the synthesis of diverse organic compounds.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Reduction | Nitro group reduction to amine | 5-Methyl-2-amino-N-(propan-2-yl)aniline |
| Cross-Coupling | Formation of carbon-carbon bonds | Various aryl or alkyl derivatives |
| Functionalization | Introduction of additional functional groups | Modified anilines |
2. Medicinal Chemistry: Therapeutic Potential
Research indicates that compounds structurally related to this compound exhibit promising biological activities. Its potential therapeutic properties include:
- Anticancer Activity: Preliminary studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a study reported IC50 values for several derivatives against different cancer types.
Table 2: Cytotoxicity Data for Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound derivative A | MCF-7 (breast cancer) | 8.3 |
| This compound derivative B | HCT116 (colon cancer) | 5.0 |
| This compound derivative C | HeLa (cervical cancer) | 6.7 |
These findings suggest that modifications to the structure can enhance anticancer activity, making it a candidate for further drug development.
3. Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties allow it to serve as:
- Catalysts: It can facilitate various chemical reactions, enhancing reaction rates and yields.
- Dyes and Pigments: Due to its aromatic structure, it may be employed in synthesizing dyes with specific color properties.
Case Studies
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the cytotoxic effects of several derivatives of this compound using MTT assays across different cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and colon cancer cells.
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized a series of derivatives from this compound by modifying the nitro group and substituents on the aromatic ring. These derivatives were screened for biological activity, revealing enhanced potency against specific targets compared to the parent compound.
作用机制
The mechanism of action of 5-methyl-2-nitro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific enzymes and receptors, influencing cellular processes .
相似化合物的比较
Similar Compounds
- N-Isopropyl-4-nitroaniline
- N-Methyl-2-nitroaniline
- 5-Methyl-2-nitroaniline
Uniqueness
5-methyl-2-nitro-N-(propan-2-yl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its solubility and interaction with biological membranes. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions .
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
5-methyl-2-nitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-9-6-8(3)4-5-10(9)12(13)14/h4-7,11H,1-3H3 |
InChI 键 |
BDEBTWADHBUCSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














